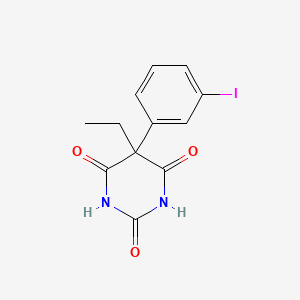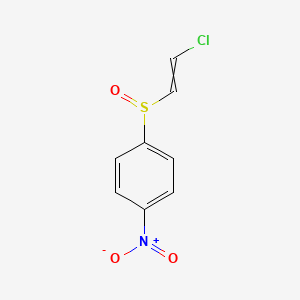
1-(2-Chloroethenesulfinyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethenesulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a chloroethenesulfinyl group and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene typically involves the chlorination of ethylene followed by sulfonation and nitration reactions. The process begins with the chlorination of ethylene to form 2-chloroethenesulfinyl chloride. This intermediate is then reacted with a nitrobenzene derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and sulfonation processes. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the reactions and to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloroethenesulfinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene involves its interaction with various molecular targets. The chloroethenesulfinyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
- 2-Chloroethanesulfonyl chloride
- 1,2-Dichloroethane
- 1,2-Dichloroethene
Comparison: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene is unique due to the presence of both a chloroethenesulfinyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it more versatile in chemical reactions compared to its analogs. For instance, 2-chloroethanesulfonyl chloride lacks the nitro group, which limits its reactivity in certain contexts. Similarly, 1,2-dichloroethane and 1,2-dichloroethene do not possess the sulfinyl functionality, making them less reactive in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
88388-65-2 |
|---|---|
Formule moléculaire |
C8H6ClNO3S |
Poids moléculaire |
231.66 g/mol |
Nom IUPAC |
1-(2-chloroethenylsulfinyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO3S/c9-5-6-14(13)8-3-1-7(2-4-8)10(11)12/h1-6H |
Clé InChI |
QFUQPWYRHCLHOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


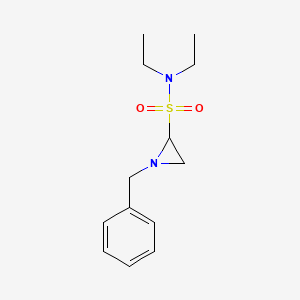
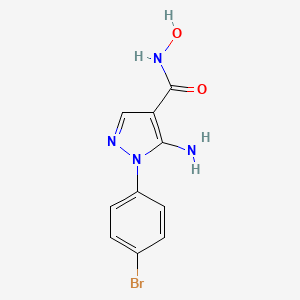
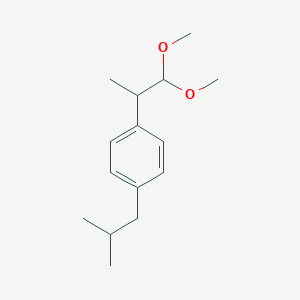
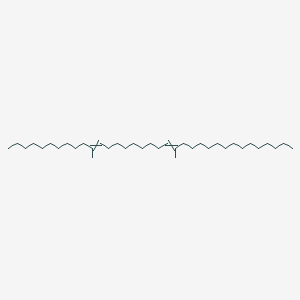
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
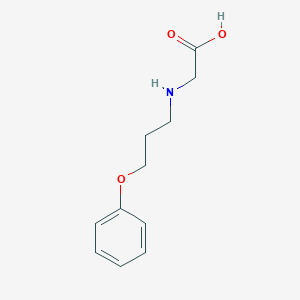
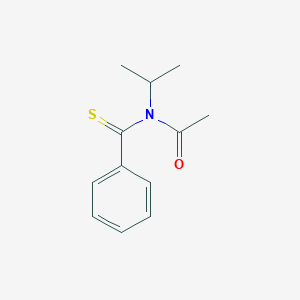

amino}-L-alanine](/img/structure/B14386679.png)
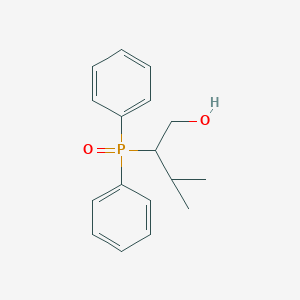

![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
